molecular formula C14H17NO3 B12861956 (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid

(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12861956
M. Wt: 247.29 g/mol
InChI Key: UKAGVVHRYCYKJP-JTDNENJMSA-N
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Description

(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of an ethyl group, a ketone functional group, and a carboxylic acid group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemistry.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents on the ring. Examples include:

  • (3R)-1-Methyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid
  • (3R)-1-Ethyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid

Uniqueness

What sets (3R)-1-Ethyl-5-oxo-2-(o-tolyl)pyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and chiral center, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13?/m1/s1

InChI Key

UKAGVVHRYCYKJP-JTDNENJMSA-N

Isomeric SMILES

CCN1C([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C

Origin of Product

United States

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